molecular formula C12H22N2O B11766665 (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B11766665
M. Wt: 210.32 g/mol
InChI Key: ZDXLYSKUSYNTAK-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound with the molecular formula C12H22N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone typically involves the reaction of piperidine derivatives under specific conditions. One common method involves the reaction of 4-methylpiperidine with piperidin-2-one in the presence of a reducing agent such as phenylsilane. The reaction is catalyzed by an iron complex, which promotes the formation and reduction of the imine intermediate, leading to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the compound is often produced in bulk for use in pharmaceutical research and development .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation .

Biological Activity

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone, a compound featuring two piperidine rings, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Structural Overview

The compound has the molecular formula C12H23N2OC_{12}H_{23}N_2O and includes a ketone functional group. Its structure contributes to its interaction with various biological targets, making it a candidate for drug development in several therapeutic areas.

1. Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis. In a study evaluating structure-activity relationships (SAR), compounds similar to this one showed promising results with minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.3 µM against M. tuberculosis .

2. Anti-Cancer Activity

The compound has demonstrated anti-cancer properties across various studies. Specific derivatives have shown efficacy against leukemia and solid tumors. For instance, it was noted that piperidine derivatives can act as anti-leukemic agents, with some compounds achieving IC50 values between 13–22 µM in cancer cell lines .

3. Central Nervous System Effects

Piperidine derivatives are known for their effects on the central nervous system (CNS). Depending on dosage, these compounds can act as CNS stimulants or depressants. This duality suggests potential applications in treating mood disorders or neuropsychological conditions .

4. Anti-Tubercular Activity

The compound's structural analogs have been tested for anti-tubercular activity. A study reported that certain piperidine derivatives showed significant inhibition of M. tuberculosis, indicating potential for developing new anti-tubercular drugs .

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in the body:

  • Receptor Binding : The compound has been shown to bind selectively to cannabinoid receptors, which may mediate some of its CNS effects .
  • Inhibition of Enzymatic Activity : It is suggested that the compound may inhibit key enzymes involved in bacterial metabolism, leading to its antimicrobial effects .

Case Study 1: Anti-Tubercular Activity

A high-throughput screening identified several piperidine derivatives with potent activity against M. tuberculosis. Among these, this compound exhibited an MIC comparable to established anti-tubercular agents, highlighting its potential as a lead compound for further development .

Case Study 2: Anti-Cancer Efficacy

In vitro studies demonstrated that the compound reduced cell viability in leukemia cell lines significantly more than controls. The observed IC50 values indicate that this compound could serve as a basis for developing new treatments for hematological malignancies .

Data Tables

Biological Activity MIC/IC50 Values Reference
Anti-Tubercular2.0 - 6.3 µM
Anti-Cancer13 - 22 µM
CNS EffectsVariable

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-piperidin-2-ylmethanone

InChI

InChI=1S/C12H22N2O/c1-10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11/h10-11,13H,2-9H2,1H3

InChI Key

ZDXLYSKUSYNTAK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCCN2

Origin of Product

United States

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